molecular formula C25H53NO3 B13849766 Tetrabutylammonium 8-Hydroxy-5-methyloctanoate

Tetrabutylammonium 8-Hydroxy-5-methyloctanoate

Cat. No.: B13849766
M. Wt: 415.7 g/mol
InChI Key: HMUORIJPGCVHRE-UHFFFAOYSA-M
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Description

Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is often used in the preparation of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester-d8, which is a labeled version of a possible metabolite of di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) monoester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate typically involves the reaction of 8-Hydroxy-5-methyloctanoic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature.

    Solvent: Common solvents used include methanol or ethanol.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The process may include:

    Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 8-Hydroxy-5-methyloctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted octanoates.

Scientific Research Applications

Tetrabutylammonium 8-Hydroxy-5-methyloctanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrabutylammonium 8-Hydroxy-5-methyloctanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The tetrabutylammonium cation may also play a role in stabilizing the compound and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium 8-Hydroxy-5-methyloctanoate: Similar in structure and function.

    This compound: Another related compound with similar properties.

Uniqueness

This compound is unique due to its specific combination of the tetrabutylammonium cation and the 8-Hydroxy-5-methyloctanoate anion. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C25H53NO3

Molecular Weight

415.7 g/mol

IUPAC Name

8-hydroxy-5-methyloctanoate;tetrabutylazanium

InChI

InChI=1S/C16H36N.C9H18O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(5-3-7-10)4-2-6-9(11)12/h5-16H2,1-4H3;8,10H,2-7H2,1H3,(H,11,12)/q+1;/p-1

InChI Key

HMUORIJPGCVHRE-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(CCCC(=O)[O-])CCCO

Origin of Product

United States

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